molecular formula C12H18N2 B564359 1-(3-Methylbenzyl)piperazine-d8 CAS No. 1189927-23-8

1-(3-Methylbenzyl)piperazine-d8

Cat. No.: B564359
CAS No.: 1189927-23-8
M. Wt: 198.339
InChI Key: VTEOTZPEMDQENX-YEBVBAJPSA-N
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Description

1-(3-Methylbenzyl)piperazine-d8 is a deuterated derivative of 1-(3-Methylbenzyl)piperazine. It is a benzyl and benzyl piperazine derivative, often used as a reference material in forensic laboratories. The compound has a molecular formula of C12H10D8N2 and a molecular weight of 198.33 . The deuterium labeling makes it particularly useful in various research applications, including proteomics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbenzyl)piperazine-d8 typically involves the deuteration of 1-(3-Methylbenzyl)piperazine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is usually carried out under mild conditions to ensure selective deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbenzyl)piperazine-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-Methylbenzyl)piperazine-d8 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference material in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.

    Biology: Employed in proteomics research to study protein interactions and dynamics.

    Medicine: Investigated for its potential pharmacological properties and effects on the central and autonomic nervous systems.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)piperazine-d8 involves its interaction with various molecular targets and pathways. The compound affects the central and autonomic nervous systems, influencing neurotransmitter release and receptor activity. It can modulate blood pressure and smooth muscle function through its interaction with specific receptors and ion channels .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methylbenzyl)piperazine
  • 1-(4-Methylbenzyl)piperazine
  • 1-(2-Methylbenzyl)piperazine
  • 1-(3-Methylphenyl)piperazine

Uniqueness

1-(3-Methylbenzyl)piperazine-d8 is unique due to its deuterium labeling, which enhances its utility in research applications. The deuterium atoms provide distinct advantages in NMR and mass spectrometry studies, allowing for more precise and accurate measurements. This makes it a valuable tool in various scientific fields .

Properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1-[(3-methylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3/i5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEOTZPEMDQENX-YEBVBAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CC=CC(=C2)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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